molecular formula C11H11N3O2S2 B1414571 Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate CAS No. 2197056-73-6

Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate

Cat. No.: B1414571
CAS No.: 2197056-73-6
M. Wt: 281.4 g/mol
InChI Key: HDBNTGLCMKFVPX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a pyrazole moiety, and a carboxylate ester group

Scientific Research Applications

Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound can be used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Formation of the Carboxylate Ester: The esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both thiophene and pyrazole rings in a single molecule allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

methyl 4-methyl-3-(pyrazole-1-carbothioylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c1-7-6-18-9(10(15)16-2)8(7)13-11(17)14-5-3-4-12-14/h3-6H,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBNTGLCMKFVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=S)N2C=CC=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate
Reactant of Route 2
Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate
Reactant of Route 3
Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate
Reactant of Route 4
Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate
Reactant of Route 5
Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate
Reactant of Route 6
Methyl 4-methyl-3-[(1H-pyrazol-1-ylcarbonothioyl)amino]thiophene-2-carboxylate

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